Cas no 100612-64-4 (5-oxohexan-2-yl Benzoate)
5-oxohexan-2-yl Benzoate structure
Product Name:5-oxohexan-2-yl Benzoate
CAS No:100612-64-4
MF:C13H16O3
MW:220.264344215393
CID:1127026
PubChem ID:10900134
Update Time:2025-04-20
5-oxohexan-2-yl Benzoate Chemical and Physical Properties
Names and Identifiers
-
- 5-oxohexan-2-yl Benzoate
- 2-Hexanone, 5-(benzoyloxy)-
- 5-benzoyloxy-2-hexanone
- 5-benzoyloxy-hexan-2-one
- ACMC-20m3p5
- 5-Benzoyloxy-hexan-2-on
- CTK0G8747
- 2-Hexanone, 5-(benzoyloxy)-; 5-benzoyloxy-2-hexanone; 5-benzoyloxy-hexan-2-one; ACMC-20m3p5; 5-Benzoyloxy-hexan-2-on; CTK0G8747;
- DTXSID90447703
- 100612-64-4
-
- Inchi: 1S/C13H16O3/c1-10(14)8-9-11(2)16-13(15)12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3
- InChI Key: XEYHBFFMDNLBAU-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1)=O)C(C)CCC(C)=O
Computed Properties
- Exact Mass: 220.10998
- Monoisotopic Mass: 220.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37
5-oxohexan-2-yl Benzoate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
100612-64-4 (5-oxohexan-2-yl Benzoate) Related Products
- 2412-73-9(Cyclohexyl benzoate)
- 6308-92-5(4-Hydroxycyclohexyl benzoate)
- 23510-95-4(4-Oxocyclohexyl benzoate)
- 1081559-36-5(3-Oxocyclobutyl benzoate)
- 32651-38-0(Cyclopentyl Benzoate)
- 62784-62-7(Cyclohexanone, 3-(benzoyloxy)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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